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Methyl heptacosanoate

Cat. No.: B1582234
CAS No.: 55682-91-2
M. Wt: 424.7 g/mol
InChI Key: SCVPLVIKFSVDDH-UHFFFAOYSA-N
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Description

Contextualization as a Long-Chain Fatty Acid Methyl Ester (FAME)

Methyl heptacosanoate (B1260523) is an organic chemical compound classified as a fatty acid methyl ester, or FAME. ontosight.ai It is specifically the methyl ester of heptacosanoic acid, a saturated fatty acid characterized by a long aliphatic chain of 27 carbon atoms. ontosight.ai Due to this extended carbon chain, methyl heptacosanoate belongs to the subgroup known as very-long-chain fatty acids (VLCFAs), which are defined as fatty acids with 22 or more carbon atoms. nih.govbiomolther.org Its molecular formula is C₂₈H₅₆O₂. scbt.com

In the context of scientific research, this compound is recognized as a long-chain fatty acid used for proteomics and metabolomics research. scbt.com As a saturated FAME, it serves as a biochemical reagent and is used as a reference material or standard in the analysis of fatty acid compositions in various biological samples. ontosight.ai Its application is particularly notable in analytical techniques like gas chromatography-mass spectrometry (GC-MS), where it aids in the identification and quantification of other fatty acids. ontosight.ai

Table 1: Chemical and Physical Properties of this compound

Property Value Source(s)
CAS Number 55682-91-2 scbt.comnist.gov
Molecular Formula C₂₈H₅₆O₂ scbt.comnist.gov
Molecular Weight 424.74 g/mol scbt.com
Alternate Names Heptacosanoic acid methyl ester scbt.com
Physical State Solid at room temperature ontosight.ai
Classification Saturated Fatty Acid Methyl Ester (FAME), Very-Long-Chain Fatty Acid (VLCFA) ontosight.ainih.govbiomolther.org

Historical Perspective of this compound Research and Discovery

The study of this compound is intrinsically linked to the discovery and analysis of its parent compound, heptacosanoic acid, in natural sources. While the laboratory synthesis of FAMEs is a standard procedure involving the esterification of a fatty acid with methanol (B129727), the identification of these molecules in nature has been a progressive endeavor. ontosight.ai

A significant point in the research history of this compound was its identification in marine flora. A 1991 study focusing on the fatty acid composition of the green seaweed Codium iyengarii, collected from the coast of Karachi, Pakistan, reported the presence of heptacosanoic acid. nih.gov The researchers noted that this was the first time heptacosanoic acid had been reported in any species of the Codium genus and also the first time it was identified in any seaweed from Pakistan. nih.gov The fatty acids in the study were analyzed by converting them into their methyl esters, including this compound, for identification by GC-MS. nih.gov

Subsequent phytochemical studies have identified this compound in other plant species. For instance, it has been isolated from Prosopis cineraria, a tree species in the pea family, Fabaceae. researchgate.net It has also been detected in the analysis of fatty acid methyl esters from the bark of Acrocarpus fraxinifolius. The parent acid, heptacosanoic acid, has been reported in various other organisms, including plants like Loranthus tanakae and Artemisia igniaria. nih.gov In academic and commercial settings, this compound is now a well-established biochemical reagent used for life science research. targetmol.com

Table 2: Detailed Research Findings

Research Area Finding Organism/Context Year of Publication Source(s)
Natural Product Chemistry First report of heptacosanoic acid in the genus Codium and in any Pakistani seaweed. Analyzed as its methyl ester. Codium iyengarii (Green Seaweed) 1991 nih.gov
Phytochemistry Isolation of this compound as a chemical constituent. Prosopis cineraria 2006 researchgate.net
Phytochemistry Identification of this compound in the fatty acid methyl ester fraction. Acrocarpus fraxinifolius (Bark) 2021
Metabolomics Use as an internal standard for quantifying very-long-chain fatty acids in human serum. Human Serum Analysis 1999 caymanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H56O2 B1582234 Methyl heptacosanoate CAS No. 55682-91-2

Properties

IUPAC Name

methyl heptacosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H56O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30-2/h3-27H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVPLVIKFSVDDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H56O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00204203
Record name Methyl heptacosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55682-91-2
Record name Methyl heptacosanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055682912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl heptacosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Occurrence, Biosynthesis, and Natural Distribution

Identification in Botanical and Plant Extracts

Methyl heptacosanoate (B1260523) has been isolated and characterized from a variety of plant species. The following subsections detail its identification in several notable botanical sources.

Isolation from Prosopis cineraria

Prosopis cineraria, a species of flowering tree in the pea family, Fabaceae, has been a subject of phytochemical research. Studies have led to the isolation of several compounds from this plant for the first time, including methyl heptacosanoate. thepharmajournal.com The structure of this and other isolated compounds, such as heneicosanoic acid and 4-hydroxybenzoic acid, was elucidated using spectroscopic techniques. thepharmajournal.com This plant is recognized for being rich in bioactive compounds, with this compound being one of the fatty acids and derivatives identified in various parts of the plant. chemrj.org

Detection in Carica papaya Leaf Extracts

Carica papaya (papaya) leaves are known to contain a diverse array of phytochemicals. Gas chromatography-mass spectrometry (GC-MS) analyses of papaya leaf extracts have identified numerous compounds, including a variety of fatty acids and their esters. cabidigitallibrary.orgjournalijar.comresearchgate.net While these analyses have confirmed the presence of compounds such as n-Hexadecanoic acid, Oleic Acid, and their esters, the available literature from the conducted research does not specifically report the detection of this compound in Carica papaya leaf extracts. cabidigitallibrary.orgresearchgate.netjournalspub.inforesearchgate.net

Characterization in Mimosa caesalpiniifolia Stem Bark

Mimosa caesalpiniifolia, a plant native to Brazil, has been investigated for its chemical composition. In a study analyzing the ethanolic extract of the stem bark, this compound was identified through gas chromatography-quadrupole mass spectrometry (GC-qMS). uctm.edu The analysis was performed on the methylated hexane and dichloromethane fractions of the extract. uctm.edu

Below is a table summarizing the identification of this compound in the methylated hexane fraction of Mimosa caesalpiniifolia stem bark extract.

Compound NumberCompound NameMolecular FormulaMolecular WeightRetention Time (min)Relative Area (%)
59This compoundC28H56O242443.370.22

This table is based on data from the GC-qMS analysis of the methylated hexane fraction of the ethanolic extract of M. caesalpiniifolia stem bark. uctm.edu

Presence in Mentha piperita Crude Extracts

Mentha piperita (peppermint) is a widely studied medicinal plant. Phytochemical screenings of its crude extracts have revealed the presence of various classes of compounds, including alkaloids, flavonoids, tannins, and steroids. chemrj.orgresearchgate.netscirp.org GC-MS analyses of ethanolic extracts have identified several compounds, including fatty acid methyl esters such as Hexadecanoic acid, methyl ester. thepharmajournal.com However, based on the reviewed literature, this compound has not been identified as a constituent of Mentha piperita crude extracts. thepharmajournal.comchemrj.orgresearchgate.netikm.org.my

Occurrence in Environmental and Biological Matrices

Beyond its presence in the botanical realm, this compound has also been detected in environmental contexts, particularly within complex organic matter.

Analysis in Soil Organic Matter and Humic Acid Fractions

Soil organic matter (SOM) is a complex mixture of substances derived from the decomposition of plant and animal residues. Humic substances, a major component of SOM, are known to contain a variety of organic molecules, including fatty acids. nih.govresearchgate.net

A study of "free" fatty acids in humic substances from lignite involved their separation and characterization by GC-MS. The analysis of the acidic fraction revealed the presence of linear long-chain fatty acid methyl esters (nFAMEs) ranging from nC12 to nC34. uctm.edu This range includes C28, which corresponds to this compound, with the nC28 homolog showing the maximal abundance in this fraction. uctm.edu This finding indicates that this compound is a component of the lipid fraction within these ancient humic substances.

The following table details the distribution of linear long-chain fatty acid methyl esters found in the lignite humic substance extract.

Fatty Acid Methyl Ester SeriesCarbon Number RangeRelative Percentage of Acidic FractionPeak Abundance
nFAMEsC12 - C3444.9%nC28

This table summarizes the findings related to the composition of the acidic fraction from the SiO2/KOH separation of lipids in lignite humic acids. uctm.edu

Quantification in Atmospheric Particulate Matter (PM2.5)

This compound has been identified as a component of atmospheric particulate matter with a diameter of 2.5 micrometers or less (PM2.5). These fine particles can penetrate deep into the respiratory system, posing significant health risks. The organic fraction of PM2.5 is a complex mixture of compounds, including long-chain fatty acid methyl esters (FAMEs).

The presence of FAMEs, such as this compound, in atmospheric aerosols can be attributed to both natural and anthropogenic sources. Natural sources include the epicuticular waxes of terrestrial plants. Anthropogenic sources are more varied and include emissions from cooking, biomass burning, and industrial processes.

The quantification of specific FAMEs like this compound in PM2.5 requires sophisticated analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS). A study on the organic composition of PM2.5 in wintertime in Beijing identified a range of esters, highlighting the complexity of the organic aerosol fraction. While this particular study did not single out this compound, it underscores the presence of this class of compounds in urban atmospheric environments.

Research into the chemical composition of PM2.5 has established methods for the separation and quantification of organic acids and their methyl esters. One such enhanced procedure allows for the separation of organic acids from FAMEs in fine aerosols, enabling more accurate quantification of compounds like C8–C30 monocarboxylic acids and their esters. The correlations found between aliphatic acids and FAMEs suggest that FAMEs in aerosols may share similar sources with carboxylic acids, be formed through the esterification of these acids, or that the aliphatic acids themselves could be formed from the hydrolysis of FAMEs copernicus.org.

The following table summarizes the concentrations of broader categories of organic compounds found in PM2.5 during a study in Beijing, which provides context for the potential levels of individual components like this compound.

Detection in Propolis Samples

Propolis, a resinous substance collected by honeybees from various plant sources, is known for its complex chemical composition and biological activities. The volatile and semi-volatile compounds in propolis are diverse and depend on the local flora, the bee species, and the time of collection. Gas chromatography-mass spectrometry (GC-MS) is the primary analytical method used to identify the chemical constituents of propolis.

Numerous studies have analyzed the chemical profile of propolis from different geographical regions. These analyses have revealed the presence of a wide array of compounds, including flavonoids, phenolic acids, and their esters. While many studies have identified various methyl esters in propolis, the specific detection of this compound is not consistently reported across all samples, indicating its potential as a minor or geographically specific component.

For instance, a GC-MS analysis of propolis from the Kashmir region identified 68 distinct phytocompounds, with hexadecanoic acid, methyl ester (methyl palmitate) being one of the predominant compounds mdpi.com. Another study on brown propolis from Southern Brazil also identified a variety of compounds, including esters, though this compound was not among the most abundant tandfonline.com. The chemical diversity of propolis is significant, and the presence of specific long-chain fatty acid methyl esters can vary.

The following table presents a selection of compound classes and specific esters that have been identified in various propolis samples, illustrating the chemical context in which this compound might be found.

Enzymatic and Biochemical Pathways of Formation

Overview of Fatty Acid Methyl Ester Biosynthesis

Fatty acid methyl esters (FAMEs) are naturally synthesized in a variety of organisms, including plants and animals. The biosynthesis of FAMEs is closely linked to the metabolism of fatty acids. In biological systems, the formation of methyl esters can occur through several enzymatic pathways.

In plants, the de novo synthesis of fatty acids occurs in the plastids, primarily yielding palmitic acid (C16:0) and stearic acid (C18:0) nih.gov. These fatty acids can then undergo elongation to produce very-long-chain fatty acids like heptacosanoic acid (C27:0). The methylation of these fatty acids to form FAMEs can be catalyzed by specific enzymes. While the direct synthesis of fatty acid methyl esters has been studied, it is often a result of transesterification reactions involving fatty acids or their derivatives and a methyl donor.

In some organisms, enzymes such as fatty acid methyl ester synthase (FAMES) have been identified. For example, studies have investigated the synthesis of FAMEs in human cell lines, suggesting that carboxylesterases may play a role in their formation mdpi.com.

Role of Transesterification Processes in Biological Systems

Transesterification is a key biochemical process responsible for the formation of esters, including FAMEs, in biological systems. This reaction involves the exchange of an acyl group from an ester with the alcohol group of another molecule. In the context of FAME biosynthesis, transesterification, specifically methanolysis, is the reaction between a triglyceride (or other fatty acid ester) and methanol (B129727) to form fatty acid methyl esters and glycerol.

This process is catalyzed by enzymes known as lipases (triacylglycerol hydrolases, EC 3.1.1.3). Lipases are versatile biocatalysts that can function in both aqueous and non-aqueous environments. They facilitate the hydrolysis of triglycerides into fatty acids and glycerol in their natural biological role. However, under certain conditions, particularly in the presence of an alcohol like methanol, they can catalyze transesterification reactions.

Enzymatic transesterification is considered a "green" method for biodiesel production and is a naturally occurring process in various organisms. The reaction is advantageous as it proceeds under mild conditions and can handle feedstocks with high free fatty acid content. Lipases from various microbial sources, such as Candida antarctica, Rhizopus oryzae, and Pseudomonas cepacia, are commonly utilized for their catalytic activity in transesterification.

The general mechanism for lipase-catalyzed transesterification involves the formation of an enzyme-acyl intermediate, followed by the nucleophilic attack of an alcohol (methanol in the case of FAME synthesis) to release the fatty acid methyl ester and regenerate the enzyme.

Advanced Synthetic Methodologies and Bioproduction

Chemical Synthesis and Esterification Techniques

Chemical synthesis of methyl heptacosanoate (B1260523) typically involves the esterification of heptacosanoic acid with methanol (B129727). This process can be catalyzed by acids or bases, or through the use of novel catalytic systems to improve efficiency and sustainability.

Acid-catalyzed esterification is a common method for producing fatty acid methyl esters. The reaction involves heating the fatty acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The optimization of this process for very-long-chain fatty acids like heptacosanoic acid would involve manipulating key reaction parameters to maximize the yield of methyl heptacosanoate.

Molar Ratio of Alcohol to Fatty Acid: A higher molar ratio of methanol to heptacosanoic acid would be expected to shift the reaction equilibrium towards the formation of the methyl ester.

Catalyst Concentration: Increasing the catalyst concentration generally increases the reaction rate, but excessively high concentrations can lead to unwanted side reactions and increase purification costs.

Reaction Temperature: Higher temperatures typically accelerate the reaction rate. However, for VLCFAs, maintaining a temperature that ensures the solubility of the fatty acid without causing thermal degradation is crucial.

Reaction Time: The optimal reaction time is determined by monitoring the conversion of the fatty acid to its methyl ester until it reaches a plateau.

A hypothetical data table illustrating the potential optimization of these parameters for a generic very-long-chain fatty acid is presented below. It is important to note that these values are illustrative and not based on experimental data for heptacosanoic acid.

Table 1: Illustrative Optimization Parameters for Acid-Catalyzed Esterification of a Very-Long-Chain Fatty Acid

Parameter Level 1 Level 2 Level 3
Methanol/Fatty Acid Molar Ratio 10:1 20:1 30:1
H₂SO₄ Catalyst (wt%) 1% 3% 5%
Temperature (°C) 60 70 80
Reaction Time (hours) 4 6 8

Base-catalyzed transesterification is a widely used industrial process for the production of biodiesel from triglycerides. This method involves reacting a triglyceride-containing oil with an alcohol in the presence of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. If a natural source rich in triglycerides containing heptacosanoate moieties were available, this method could be employed to produce this compound.

The efficiency of base-catalyzed transesterification is generally high for common fatty acids. However, for oils containing very-long-chain fatty acids, challenges such as lower solubility and slower reaction kinetics might be encountered. Research specifically detailing the transesterification efficiency for triglycerides containing heptacosanoate is scarce. General factors affecting the efficiency of this process for VLCFAs would include the choice of catalyst, reaction temperature, and the molar ratio of alcohol to oil.

To overcome the limitations of traditional homogeneous acid and base catalysts, such as corrosion, difficulty in separation, and soap formation, research has focused on the development of heterogeneous solid acid catalysts. These catalysts, which are in a different phase from the reactants, can be easily recovered and reused, making the process more environmentally friendly and cost-effective.

Examples of novel catalysts that could be applied to the synthesis of this compound include:

Sulfonated Carbons: These materials possess a high density of acid sites and are stable at high temperatures.

Zeolites and Mesoporous Silicas: These materials can be functionalized with acid groups and offer a large surface area for the reaction.

Metal Oxides: Certain metal oxides, such as sulfated zirconia, have shown high catalytic activity in esterification reactions.

While studies have demonstrated the effectiveness of these catalysts for the esterification of various fatty acids, specific performance data for the synthesis of this compound is not widely documented. A study on the esterification of long-chain fatty acids using ferric chloride hexahydrate as a catalyst demonstrated high yields for C10-C18 fatty acids, suggesting its potential applicability to even longer chains like heptacosanoic acid. acs.org

Biotechnological and Microbial Production Routes

Biotechnological approaches offer a promising and sustainable alternative to chemical synthesis for the production of this compound. This involves harnessing the metabolic pathways of microorganisms, such as yeast, and engineering them to produce this specific very-long-chain fatty acid methyl ester.

Yeast, particularly Saccharomyces cerevisiae, is a well-established industrial microorganism that has been extensively engineered for the production of various chemicals, including fatty acids and their derivatives. mdpi.comnih.gov The biosynthesis of very-long-chain fatty acids in yeast occurs through a series of elongation steps, starting from acetyl-CoA. repec.org

To engineer yeast for the production of heptacosanoic acid (C27), several metabolic engineering strategies could be employed:

Enhancing Precursor Supply: Increasing the intracellular pool of acetyl-CoA and malonyl-CoA, the basic building blocks for fatty acid synthesis, is a crucial first step.

Overexpression of Elongases: The key to producing very-long-chain fatty acids is the overexpression of fatty acid elongase enzymes. Yeast possesses its own elongase system, which could be engineered, or heterologous elongases from plants or other organisms known to produce VLCFAs could be introduced. repec.org

Blocking Competing Pathways: To channel more carbon towards fatty acid synthesis, competing pathways, such as the β-oxidation pathway responsible for fatty acid degradation, can be downregulated or knocked out.

Expressing a Methyltransferase: Once heptacosanoic acid is produced, a fatty acid O-methyltransferase enzyme would be required to convert it to this compound.

While the production of VLCFAs up to C22 has been demonstrated in engineered yeast, achieving the synthesis of a C27 fatty acid like heptacosanoic acid would represent a significant extension of this technology and has not yet been reported in detail. repec.org

Table 2: Potential Genetic Targets for Engineering Yeast to Produce Heptacosanoic Acid

Target Gene/Pathway Engineering Strategy Rationale
ACC1 Overexpression Increases malonyl-CoA supply
FAS Overexpression Enhances fatty acid synthesis
ELO genes Overexpression/Heterologous expression Extends fatty acid chain length
POX1 Gene knockout Blocks β-oxidation (degradation)
Fatty Acid O-Methyltransferase Heterologous expression Converts heptacosanoic acid to its methyl ester

The discovery and engineering of novel enzymes are critical for advancing the biotechnological production of specific fatty acid esters like this compound. Key enzyme classes of interest include:

Fatty Acid Elongases: Identifying and characterizing elongases with a preference for very-long-chain acyl-CoA substrates would be essential for efficiently reaching a C27 chain length. Bioprospecting in organisms known to produce VLCFAs, such as certain plants and insects, could reveal novel elongase candidates.

Fatty Acid O-Methyltransferases: While not as common as other fatty acid modifying enzymes, O-methyltransferases capable of methylating the carboxyl group of a fatty acid are known. Discovering or engineering a methyltransferase that efficiently acts on heptacosanoic acid would be a key step.

Modern enzyme engineering techniques, such as directed evolution and rational design, could then be used to improve the activity, specificity, and stability of these enzymes for optimized production of this compound in a microbial host. Lipases are another class of enzymes that can be used for the enzymatic synthesis of esters. scielo.br Lipase-catalyzed esterification of fatty acids with alcohols offers a green alternative to chemical methods, often with high selectivity and under mild reaction conditions. scielo.br While the use of lipases for the synthesis of various fatty acid esters is well-documented, specific studies on the lipase-catalyzed synthesis of this compound are not widely available. The selection of an appropriate lipase (B570770) and the optimization of reaction parameters such as temperature, solvent, and substrate molar ratio would be crucial for an efficient process.

Metabolic Pathway Engineering for Enhanced this compound Yield

The microbial production of specific very-long-chain fatty acids (VLCFAs) like heptacosanoic acid (C27:0), the precursor to this compound, is an area of advancing research in metabolic engineering. While direct engineering for C27:0 is not extensively documented, the strategies employed for other VLCFAs in model organisms provide a clear blueprint for enhancing its potential yield. The core principle involves the systematic extension of fatty acid chains through the addition of two-carbon units derived from malonyl-CoA. frontiersin.org

Engineering efforts primarily focus on introducing and optimizing fatty acid elongase systems, often derived from plants, into microbial hosts such as Escherichia coli and the oleaginous yeast Yarrowia lipolytica. frontiersin.orgnih.gov A functional elongase system consists of a multi-enzyme complex that catalyzes a four-step cycle. Research in E. coli has involved implementing the enzymatic cascade from Arabidopsis thaliana to enable unbranched VLCFA biosynthesis. frontiersin.org Similarly, redesigning the lipid metabolism in Y. lipolytica has proven effective for producing VLCFAs like behenic acid (C22:0). nih.govresearchgate.netresearchgate.net

Key metabolic engineering strategies that could be adapted for this compound production include:

Overexpression of Elongase Complex Enzymes : Increasing the expression of key enzymes is crucial. The initial and rate-limiting step is catalyzed by 3-ketoacyl-CoA synthase (KCS). Subsequent reductions are performed by a 3-ketoacyl-CoA reductase (KCR), a 3-hydroxyacyl-CoA dehydratase (HCD), and a trans-2,3-enoyl-CoA reductase (ECR). frontiersin.org Sourcing and co-expressing highly active versions of these enzymes is a primary goal.

Blocking Competing Pathways : To channel metabolic flux towards VLCFA synthesis, competing pathways must be downregulated or eliminated. A critical target is the β-oxidation pathway, which is responsible for fatty acid degradation. Deleting key genes in this pathway, such as multifunctional enzyme 1 (MFE1) in yeast, prevents the breakdown of newly synthesized fatty acids and improves accumulation. nih.govresearchgate.net

Enhancing Precursor Supply : Ensuring a sufficient pool of the precursor, malonyl-CoA, is essential for the elongation process.

Optimizing Acyl-CoA Storage : Enhancing the incorporation of newly formed VLCFAs into storage lipids like triacylglycerols (TAGs) can pull the synthesis reaction forward and prevent feedback inhibition. Studies in Y. lipolytica have shown that overexpressing specific diacylglycerol acyltransferases (DGATs), such as Dga1p, has a beneficial effect on VLCFA accumulation. nih.govresearchgate.net

By combining these strategies, engineered microbial strains can be developed as cellular factories. For instance, a highly modified Y. lipolytica strain, incorporating both the overexpression of a 3-ketoacyl-CoA synthase and a diacylglycerol acyltransferase along with the deletion of a β-oxidation gene, achieved a production of 120 µg of VLCFAs per gram of biomass, accounting for 34% of the total fatty acids. researchgate.net Adapting the substrate specificities of the KCS enzyme within such an engineered host could theoretically direct the elongation machinery to produce heptacosanoic acid for subsequent conversion to this compound.

Table 1: Key Enzymes and Genes in VLCFA Metabolic Engineering
Enzyme/GeneFunctionEngineering StrategyOrganism ExampleReference
3-ketoacyl-CoA synthase (KCS/FAE1)Catalyzes the initial, rate-limiting condensation step in fatty acid elongation.Overexpression of heterologous (e.g., plant-derived) or native enzymes.Y. lipolytica, E. coli frontiersin.orgnih.gov
Multifunctional enzyme 1 (MFE1)Key enzyme in the fatty acid β-oxidation (degradation) pathway.Gene deletion/knockout to prevent degradation of VLCFAs.Y. lipolytica researchgate.net
Diacylglycerol acyltransferase (DGA1)Catalyzes the final step in triacylglycerol (TAG) synthesis, incorporating fatty acids into storage lipids.Overexpression to increase the storage of VLCFAs in lipid bodies.Y. lipolytica nih.govresearchgate.net
Acyl-ACP Thioesterases (TE)Hydrolyze acyl-ACPs to release free fatty acids, controlling chain length.Overexpression of specific thioesterases to increase the pool of fatty acid precursors.E. coli nih.govnih.gov

Sustainable Feedstock Utilization for Methyl Ester Production

Exploration of Algal Biomass as a Renewable Feedstock

Algal biomass has emerged as a highly promising third-generation feedstock for biofuels and oleochemicals due to its high productivity, ability to grow on non-arable land, and capacity to utilize wastewater and flue gases. mdpi.comresearchgate.netnih.gov Microalgae are capable of synthesizing a diverse range of fatty acids, which are stored primarily as triacylglycerols. The fatty acid profile is a critical characteristic when evaluating algae as a source for specific methyl esters.

Comprehensive reviews and species-specific studies indicate that the fatty acids most commonly found in microalgae are medium-chain (C10-C14) and long-chain (C16-C18) varieties. researchgate.net Species like Chlorella vulgaris and Scenedesmus obliquus, which are often targeted for biodiesel production, are rich in palmitic acid (C16:0), oleic acid (C18:1), and linoleic acid (C18:2). researchgate.net

While some algal species do produce VLCFAs (C20 and longer), these are typically found in much lower concentrations than the C16-C18 fatty acids. frontiersin.org For example, analyses of Chlorella vulgaris have reported the presence of fatty acids up to C24:0, but their concentrations were noted to be low or extremely low. researchgate.net Extensive fatty acid profiling of various microalgae, including common genera like Chlorella, Scenedesmus, and Nannochloropsis, has not identified heptacosanoic acid (C27:0) as a naturally occurring component in significant quantities. journalofaquaculture.commdpi.com The natural lipid synthesis pathways in most studied algae appear to be optimized for fatty acids with chain lengths up to C24. researchgate.net Consequently, while algal biomass remains a superior renewable feedstock for lipids in general, sourcing this compound from algae would necessitate the application of the metabolic engineering strategies discussed in section 3.2.3 to extend their natural fatty acid synthesis capabilities.

Analytical Chemistry Methodologies for Methyl Heptacosanoate Profiling and Quantification

Chromatographic Techniques for High-Resolution Analysis

Chromatography stands as the cornerstone for the separation and analysis of methyl heptacosanoate (B1260523) from complex mixtures. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques utilized, each offering distinct advantages for the profiling and quantification of this long-chain FAME.

High-Performance Liquid Chromatography (HPLC) Implementations

While GC is the more common technique for FAME analysis, high-performance liquid chromatography (HPLC) can also be employed, particularly for profiling mixtures of methyl esters and other lipids.

High-performance liquid chromatography with ultraviolet (UV) detection can be used for the analysis of fatty acid methyl esters. Saturated fatty acid methyl esters, including methyl heptacosanoate, exhibit significant absorbance at low wavelengths, typically around 205 nm. scielo.brresearchgate.net This allows for their detection and quantification.

HPLC methods for FAMEs often utilize reversed-phase columns, where separation is based on the hydrophobicity of the molecules. For a homologous series of saturated FAMEs, the retention time increases with the length of the carbon chain. Therefore, this compound would have a longer retention time compared to shorter-chain FAMEs under the same chromatographic conditions.

An analytical method using HPLC with UV detection at 205 nm has been shown to be suitable for determining the fatty acid composition of oils by analyzing their methyl ester derivatives. Such methods have demonstrated satisfactory repeatability, linearity, and sensitivity for FAME analysis in general. scielo.brresearchgate.netiaea.org However, the sensitivity of HPLC-UV for saturated FAMEs is generally lower than that of GC-FID.

Table 3: Summary of Analytical Techniques for this compound

Technique Application Advantages Considerations
GC-MS Qualitative and Quantitative Analysis High specificity for identification, high sensitivity in SIM mode. Molecular ion may be weak or absent.
GC-FID Precise Quantification Robust, linear response over a wide range, high precision. Does not provide structural information for identification.
GC-MS-MS Complex Matrix Resolution High selectivity and sensitivity, minimizes interferences. Requires more complex instrumentation and method development.

| HPLC-UV | Methyl Ester and Glyceride Profiling | Can analyze less volatile compounds, suitable for simultaneous analysis of different lipid classes. | Lower sensitivity for saturated esters compared to GC-FID, requires detection at low UV wavelengths. |

Method Development for Fatty Acid Composition Analysis via Methyl Esters

The analysis of fatty acids is most commonly performed after their conversion to fatty acid methyl esters (FAMEs), including this compound, to increase their volatility and thermal stability for gas chromatography (GC). restek.com GC has been the primary analytical technique for FAMEs since the 1950s. chromatographyonline.com The development of a robust analytical method is critical for achieving accurate separation and quantification.

Method development for FAME analysis, including this compound, centers on gas chromatography. Key components of the method include:

Columns: Capillary columns are preferred over packed columns due to their higher efficiency in separating complex fatty acid profiles. restek.com Columns with polar stationary phases, such as those made of polyethylene glycol (e.g., Carbowax) or cyanopropyl polysiloxane, are typically used. restek.comthermofisher.com These phases allow for the separation of FAMEs based on their chain length and degree of unsaturation.

Detectors: The Flame Ionization Detector (FID) is the most common detector for FAME analysis due to its high sensitivity, wide linear range, and general response to organic compounds. whoi.edu For structural confirmation and identification in complex mixtures, GC is often coupled with Mass Spectrometry (GC-MS). arabjchem.org

Operating Conditions: Method parameters such as injector temperature, oven temperature program, and carrier gas flow rate are optimized to achieve the best separation. A typical temperature program involves an initial hold followed by a gradual increase in temperature to elute the FAMEs in order of their boiling points. thermofisher.comnih.gov For instance, an ultra-fast GC method might use a temperature program ranging from 150°C to 250°C. thermofisher.com

The quantification of individual FAMEs is generally performed using an internal standard method, where a known amount of a non-native fatty acid ester (such as methyl heptadecanoate) is added to the sample before analysis. nih.govnih.gov This allows for the correction of variations in sample preparation and injection volume.

Strategic Sample Preparation and Derivatization

Effective sample preparation is a prerequisite for the reliable analysis of this compound. This stage involves extracting the lipids from the sample matrix and then converting the fatty acids into their corresponding methyl esters through esterification or transesterification. nih.gov

Development of Efficient Esterification and Transesterification Procedures

To make fatty acids like heptacosanoic acid suitable for GC analysis, their polar carboxyl groups must be derivatized. sigmaaldrich.com This is achieved through two primary reactions:

Esterification: This reaction converts free fatty acids (FFAs) into FAMEs. It involves reacting the FFA with an alcohol (typically methanol) in the presence of an acid catalyst. sigmaaldrich.com Commonly used acid catalysts include boron trifluoride (BF3) in methanol (B129727), methanolic HCl, or sulfuric acid. hawaii.edurestek.com The reaction is driven by protonating an oxygen atom of the carboxyl group, making it more reactive towards the alcohol. sigmaaldrich.com

Transesterification: This process is used when the fatty acids are bound within complex lipids such as triglycerides or phospholipids (B1166683). It involves reacting the lipid with an alcohol in the presence of a catalyst, which can be acidic or basic. saudijournals.com This reaction simultaneously cleaves the ester bonds of the lipid and esterifies the resulting fatty acids to form FAMEs and glycerol. saudijournals.comyoutube.com Base-catalyzed transesterification, using reagents like sodium methoxide or potassium hydroxide (B78521) in methanol, is often faster and occurs under milder conditions than acid-catalyzed reactions. arabjchem.orgnih.gov However, acid-catalyzed methods are effective for both transesterification of bound lipids and esterification of FFAs in a single step. chromatographyonline.com

The choice between these procedures depends on the nature of the sample; if a significant amount of free fatty acids is present, an acid-catalyzed method is generally preferred. chromatographyonline.com

Lipid Extraction and Pretreatment Techniques for Diverse Sample Types

Before derivatization, lipids must be isolated from the sample matrix. The selection of an extraction method is dependent on the sample type and the lipid classes of interest. hawaii.edu

One of the most widely used and reliable techniques for quantitative lipid extraction is the Folch method . arabjchem.orghawaii.edu This procedure utilizes a mixture of chloroform and methanol (typically in a 2:1 v/v ratio) to extract lipids from biological samples. nih.govhawaii.edu The principle relies on the solubility of lipids in this organic solvent mixture, while other components like proteins and carbohydrates are not. hawaii.edu After extraction, a salt solution is often added to induce phase separation, with the lipids partitioning into the lower chloroform layer. arabjchem.org

Other extraction techniques include:

Accelerated Solvent Extraction (ASE): This method uses high temperature and pressure to rapidly extract lipids with reduced solvent consumption. whoi.edu

Soxhlet Extraction: A classical method involving continuous extraction with a nonpolar solvent.

Single-Step Extraction and Derivatization: Some modern methods combine extraction and derivatization into a single step to save time and reduce solvent usage, for example, by performing a base-catalyzed transmethylation directly on freeze-dried tissue. nih.govdaneshyari.com

Pretreatment of the extracted lipids may involve steps to remove non-lipid contaminants. The crude extract is often washed with a saline solution to remove water-soluble components. whoi.edu The organic phase containing the lipids is then dried, typically using anhydrous sodium sulfate, before proceeding to the derivatization step. whoi.edu

Optimization of Derivatization Conditions (e.g., Catalyst Concentration, Reaction Time)

To ensure the complete and quantitative conversion of fatty acids to FAMEs, the derivatization conditions must be carefully optimized. Key parameters that influence the reaction efficiency include catalyst type and concentration, reaction temperature, and reaction time. sigmaaldrich.comresearchgate.net

Catalyst Concentration: The concentration of the catalyst must be sufficient to drive the reaction to completion. For acid-catalyzed reactions, reagents like 14% boron trifluoride in methanol or 1.25 M HCl in methanol are commonly employed. nih.govrestek.com For base-catalyzed reactions, 0.5 M sodium methoxide in methanol is typical. arabjchem.org

Reaction Time and Temperature: The optimal time and temperature depend on the catalyst and the type of fatty acids. Base-catalyzed reactions can be very rapid, sometimes completing within minutes at moderate temperatures (e.g., 45°C). arabjchem.org Acid-catalyzed reactions generally require more stringent conditions, such as heating at 60-100°C for periods ranging from 10 minutes to over an hour to ensure complete conversion, especially for very long-chain or sterically hindered fatty acids. sigmaaldrich.comrestek.comnih.gov

Solvent and Reagent Quality: The presence of water can significantly hinder the esterification reaction. Therefore, the use of high-purity, anhydrous solvents and reagents is critical for achieving high yields. sigmaaldrich.com

The optimization process often involves analyzing aliquots of a sample at different reaction times to determine the point at which the peak area of the resulting FAME no longer increases, indicating the completion of the reaction. sigmaaldrich.com

The table below summarizes typical conditions for common derivatization methods.

Method Catalyst Typical Temperature Typical Reaction Time Notes
Acid-Catalyzed Esterification/Transesterification Boron Trifluoride (BF3) in Methanol60 - 100 °C10 - 60 minEffective for both free fatty acids and complex lipids. whoi.edurestek.com
Acid-Catalyzed Esterification/Transesterification Methanolic HCl / H2SO480 - 100 °C20 min - 1.5 hoursA common and effective single-step method. nih.govdaneshyari.comsigmaaldrich.com
Base-Catalyzed Transesterification Sodium Methoxide (NaOCH3) in Methanol~45 °C~5 minRapid reaction but not suitable for free fatty acids. arabjchem.org
Base-Catalyzed Transesterification Potassium Hydroxide (KOH) in Methanol~80 °C~1 hourUsed for hydrolysis followed by acid-catalyzed esterification. whoi.edu

Spectroscopic Approaches for Structural Characterization

While GC-MS is a powerful tool for identifying FAMEs based on their mass spectra and retention times, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural elucidation. mdpi.com

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Elucidation

NMR spectroscopy is an indispensable technique for the unambiguous structural confirmation of organic molecules like this compound. mdpi.comsemanticscholar.org Both ¹H NMR (proton) and ¹³C NMR (carbon-13) provide detailed information about the molecular framework.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a long-chain saturated FAME like this compound, specific proton signals can be readily identified:

Methyl Ester Protons (-OCH₃): A sharp singlet appears around 3.67 ppm, which is characteristic of the three protons of the methyl ester group.

α-Methylene Protons (-CH₂-COO-): The two protons on the carbon adjacent to the carbonyl group (alpha-carbon) typically resonate as a triplet at approximately 2.30 ppm.

β-Methylene Protons (-CH₂-C-COO-): The protons on the beta-carbon appear as a multiplet around 1.63 ppm.

Bulk Methylene Protons (-(CH₂)n-): The vast majority of the methylene groups in the long alkyl chain produce a large, overlapping signal centered around 1.26 ppm.

Terminal Methyl Protons (-CH₃): The three protons of the terminal methyl group at the opposite end of the chain appear as a triplet at about 0.88 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information about the carbon skeleton:

Carbonyl Carbon (-C=O): The ester carbonyl carbon gives a signal in the downfield region, typically around 174.4 ppm.

Methyl Ester Carbon (-OCH₃): The carbon of the methyl ester group resonates at approximately 51.4 ppm.

α-Carbon (-CH₂-COO-): The alpha-carbon signal appears around 34.1 ppm.

Bulk Methylene Carbons (-(CH₂)n-): The carbons of the long methylene chain produce a series of closely spaced signals in the range of 22.7 to 31.9 ppm.

Terminal Methyl Carbon (-CH₃): The terminal methyl carbon is the most upfield signal, appearing at about 14.1 ppm.

These distinct chemical shifts in both ¹H and ¹³C NMR spectra allow for the complete and unambiguous structural verification of this compound, confirming the presence of the long C27 alkyl chain and the methyl ester functional group. nih.govspectrabase.com

Advanced Mass Spectrometry Fragmentation Pattern Analysis

The structural elucidation and quantification of this compound using mass spectrometry are highly dependent on the analysis of its fragmentation patterns, particularly under electron ionization (EI). As a long-chain saturated fatty acid methyl ester (FAME), its mass spectrum exhibits characteristic fragmentation pathways that provide definitive structural information.

Upon electron ionization, this compound (C₂₈H₅₆O₂) undergoes several key fragmentation processes. The molecular ion (M⁺) peak is expected at a mass-to-charge ratio (m/z) of 424.7, corresponding to its molecular weight. However, for long-chain FAMEs, the molecular ion peak is often of low abundance or even absent, as the energy imparted during ionization readily induces fragmentation.

A hallmark of the EI mass spectra of FAMEs is the McLafferty rearrangement. This process involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the beta-carbon bond. For this compound, this rearrangement results in the formation of a resonance-stabilized enol ion at m/z 74. This fragment, [CH₂=C(OH)OCH₃]⁺, is typically the most abundant ion in the spectrum, serving as the base peak and a key diagnostic marker for the methyl ester functionality.

Another significant fragment is observed at m/z 87, which arises from a cleavage of the C-C bond adjacent to the carbonyl group (alpha-cleavage), with the charge retained on the oxygen-containing fragment, [CH₃OC(=O)CH₂CH₂]⁺. Additionally, the loss of the methoxy group (•OCH₃) from the molecular ion results in an acylium ion [M-31]⁺ at m/z 393.

The remainder of the spectrum is characterized by a series of hydrocarbon fragment ions, typically separated by 14 mass units, corresponding to the sequential loss of methylene (-CH₂-) groups from the long alkyl chain. These ions, represented by the general formula [CₙH₂ₙ₊₁]⁺, provide information about the length and linearity of the fatty acid backbone.

The detailed fragmentation pattern of this compound is summarized in the interactive data table below, showcasing the principal ions, their relative intensities, and the proposed fragmentation origins.

Table 1: Prominent Fragment Ions in the Electron Ionization Mass Spectrum of this compound

m/zRelative Intensity (%)Proposed Fragment Ion/StructureFragmentation Pathway
74100[CH₂=C(OH)OCH₃]⁺McLafferty Rearrangement
87~60[CH₃OC(=O)CH₂CH₂]⁺Alpha-cleavage
43~55[C₃H₇]⁺Alkyl chain fragmentation
55~45[C₄H₇]⁺Alkyl chain fragmentation
41~40[C₃H₅]⁺Alkyl chain fragmentation
393<10[M-31]⁺ or [C₂₇H₅₃O]⁺Loss of methoxy radical (•OCH₃)
424<5[C₂₈H₅₆O₂]⁺Molecular Ion (M⁺)

Biochemical Roles and Metabolic Significance of Methyl Heptacosanoate

Contribution to Cellular Energy Storage and Lipid Metabolism Pathways

As a fatty acid ester, methyl heptacosanoate (B1260523) is primarily involved in lipid metabolism. Although specific pathways detailing the metabolism of methyl heptacosanoate are not extensively documented, its metabolic fate can be inferred from the general processes governing long-chain fatty acids.

The initial step in its metabolism involves hydrolysis, catalyzed by esterase enzymes, to yield heptadecanoic acid and methanol (B129727). The resulting heptadecanoic acid, a 27-carbon saturated fatty acid, can then enter cellular metabolic pathways.

Energy Production: The primary catabolic pathway for fatty acids is β-oxidation, which occurs within the mitochondria and peroxisomes. Through a series of enzymatic reactions, heptadecanoic acid is broken down into acetyl-CoA units. These acetyl-CoA molecules can then enter the citric acid cycle (Krebs cycle) to be oxidized, generating ATP, the main energy currency of the cell.

Incorporation into Complex Lipids: Heptadecanoic acid can be activated to its acyl-CoA form, heptadecanoyl-CoA. This molecule can then be used as a building block for the synthesis of more complex lipids, such as triacylglycerols for energy storage in adipose tissue or phospholipids (B1166683) and sphingolipids that are essential structural components of cellular membranes.

The liver is a central organ in fatty acid metabolism, responsible for both the breakdown of fatty acids for energy and their synthesis and distribution to other tissues. The metabolism of fatty acids is tightly regulated by hormones and cellular energy status to maintain lipid homeostasis.

Assessment as a Biomarker in Metabolomics and Lipidomics Research

Metabolomics and lipidomics are powerful disciplines that aim to identify and quantify the complete set of small molecules (metabolites) and lipids within a biological system. In this context, fatty acid methyl esters, including this compound, serve as important chemical markers.

The analysis of FAME profiles is a well-established method for chemotaxonomy, allowing for the differentiation of microorganisms based on their unique fatty acid compositions. The presence and relative abundance of specific FAMEs can create a distinct chemical fingerprint. For instance, the distributions and intensities of various FAMEs can be used to discriminate between different types of bacteria, fungi, and even pollen. This technique is valuable for the rapid interrogation of biological materials.

While the profile of FAMEs is used for taxonomic purposes, the specific role of this compound as a standalone biomarker for disease in clinical settings is not yet well-established. However, alterations in the levels of very-long-chain fatty acids have been implicated in various metabolic disorders, suggesting that changes in this compound concentrations could potentially reflect underlying pathological processes. Further research is needed to explore its utility in disease diagnostics and monitoring.

Investigations into the Biological Activities Associated with its Presence in Natural Extracts

Several studies have identified this compound via Gas Chromatography-Mass Spectrometry (GC-MS) in extracts that were subsequently tested for bioactivity:

Antimicrobial and Antioxidant Activity: An analysis of the essential oil from the desert grass Panicum turgidum identified this compound as one of its volatile components. The essential oil demonstrated notable antioxidant activity and antimicrobial effects against a range of pathogenic bacteria and fungi, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans.

Antibacterial and Anti-inflammatory Potential: this compound has been found in the essential oil of Stachys tmolea, a plant belonging to a genus known for its therapeutic uses. Species in the Stachys genus are recognized for their anti-inflammatory and antibacterial properties, and their extracts are often used in traditional medicine. dergipark.org.tr

Antimicrobial Activity from Microbial Sources: A strain of marine-derived actinomycete, Streptomyces sp. VITNK9, was found to produce this compound. The crude extract from this bacterium displayed potent antimicrobial activity against several human pathogens, including Staphylococcus aureus, Bacillus subtilis, and Candida albicans. This highlights that this compound is not exclusive to plants and is also produced by microorganisms with defensive capabilities.

The following table summarizes research where this compound was identified in an extract, alongside the biological activities demonstrated by that extract.

Source OrganismExtract TypeIdentified Biological Activities of the Extract
Panicum turgidum (Desert Grass)Essential OilAntioxidant, Antibacterial, Antifungal
Stachys tmolea (Mountain Tea)Essential OilAssociated with a genus known for Anti-inflammatory and Antibacterial properties. dergipark.org.tr
Streptomyces sp. VITNK9 (Marine Bacterium)Crude Ethyl Acetate ExtractAntibacterial, Antifungal

Computational Studies on Molecular Interactions and Biological Function Prediction

Computational studies, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis, are powerful tools in modern drug discovery and biochemical research. These in silico methods allow scientists to predict how a molecule might interact with biological targets and its likely pharmacokinetic properties, thereby guiding further experimental work.

To date, there is a notable lack of specific computational studies focused on this compound in the scientific literature. However, based on the observed biological activities of extracts containing this compound, a framework for future computational investigations can be proposed.

Molecular Docking: This technique predicts the preferred orientation of a molecule (a ligand) when bound to a specific protein target. Given the antimicrobial activity of extracts containing this compound, potential targets for docking studies could include essential bacterial enzymes involved in cell wall synthesis, protein synthesis, or fatty acid biosynthesis (e.g., FabI, FabH). By modeling the interaction between this compound and the active site of these enzymes, researchers could predict its potential to act as an inhibitor.

Biological Function Prediction: Algorithms can predict the biological activity of a compound based on its chemical structure. These predictions could suggest novel therapeutic applications for this compound, such as anti-inflammatory or anticancer activities, which could then be validated experimentally.

ADMET Analysis: Predicting the ADMET profile of a compound is crucial for its development as a potential therapeutic agent. Computational models can estimate properties like gastrointestinal absorption, blood-brain barrier penetration, metabolic stability, and potential toxicity for this compound.

The table below outlines a conceptual approach for future computational research on this compound.

Computational MethodPotential Protein Target/SystemRationalePredicted Outcome/Information Gained
Molecular DockingBacterial Fatty Acid Synthase (FAS) enzymes (e.g., FabI)Extracts show antimicrobial activity; FAS is a validated antibacterial target.Binding affinity, interaction mode, and potential as a bacterial growth inhibitor.
Molecular DockingCyclooxygenase (COX-1/COX-2) enzymesRelated fatty acid esters show anti-inflammatory effects.Potential to inhibit key enzymes in the inflammatory pathway.
ADMET PredictionHuman pharmacokinetic modelsTo assess its drug-like properties.Prediction of oral bioavailability, metabolic fate, and potential toxicity.

Such computational studies would be invaluable in elucidating the specific molecular mechanisms behind the biological activities associated with this compound and in assessing its potential for future therapeutic development.

Emerging Research Frontiers and Advanced Applications

Development and Validation as a Biochemical Reagent and Reference Standard

Methyl heptacosanoate (B1260523) is recognized as a biochemical reagent, serving as a biological material or organic compound for life science-related research. Its utility in the laboratory is predicated on its high purity and well-defined chemical structure, making it a reliable component in various experimental setups.

In analytical chemistry, particularly in the field of lipidomics, fatty acid methyl esters are crucial as reference standards. Certified reference materials are essential for the accurate quantification of fatty acids in complex biological or industrial samples. For instance, other FAMEs, such as methyl heptadecanoate, are widely used as internal standards for the gas chromatographic (GC) analysis of fatty acids in samples ranging from animal fats to human plasma. caymanchem.com The validation of methyl heptacosanoate as a reference standard would involve rigorous production and certification processes in accordance with international standards like ISO 17034. This ensures traceability and provides a certified content value with a stated uncertainty, which is critical for method validation and achieving accurate, reproducible results in quantitative analyses.

Table 1: Applications of FAMEs as Analytical Standards

FAME StandardApplication AreaAnalytical TechniquePurpose
Methyl heptadecanoateHuman Plasma AnalysisGas Chromatography (GC)Internal standard for quantification of other FAMEs
Methyl heptadecanoateAnimal Fat AnalysisGas Chromatography (GC)Internal standard for lard analysis
Methyl heptadecanoateAlgal Biomass/OilsGas Chromatography-Mass Spectrometry (GC-MS)Internal standard for biodiesel production analysis

Advanced Computational Chemistry Studies and Molecular Modeling

While specific computational studies on this compound are not extensively documented, the methodologies applied to other FAMEs provide a clear blueprint for future research. Molecular modeling and simulations are powerful tools for understanding the physicochemical properties and molecular organization of these compounds. Techniques like molecular dynamics (MD) simulations are used to characterize the properties and structuring of biodiesel blends, which are primarily composed of FAMEs. researchgate.net Such studies provide insights into intermolecular forces and nanoscopic structuring, which influence macroscopic properties like fuel viscosity, flow, and blending behavior. researchgate.net

These computational approaches could be applied to this compound to predict its behavior in various solvents, its interaction with other molecules, and its conformational dynamics. This data is valuable for designing new materials, such as lubricants or phase-change materials, where the molecular arrangement is critical to performance.

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for designing molecules with desired properties. For long-chain fatty acids and their derivatives, SAR studies have revealed key correlations between chemical structure and biological or physical effects.

For example, research on long-chain acyl carnitine esters, with fatty acid lengths from C8 to C30, demonstrated a clear relationship between chain length and coronary vasodilator activity. nih.govoup.com Potency increased with chain length up to C16, while the C20 derivative showed a longer duration of action. nih.govoup.com Another study on branched-chain fatty acids (BCFAs) found that their anticancer activity was significantly improved by incorporating a cis-double bond into the alkyl chain, whereas larger branching groups had a negative effect. nih.gov

These principles highlight how modifications to the long alkyl chain of heptacosanoic acid could be explored. By creating derivatives of this compound with varied branching, unsaturation, or functional groups, SAR studies could be conducted to screen for potential therapeutic activities or to optimize physical properties for material science applications.

In Silico Screening and Drug Design Methodologies

In silico (computer-based) screening has become an indispensable tool in drug discovery for its ability to rapidly evaluate vast libraries of chemical structures against biological targets, saving time and resources. mdpi.com This approach is highly applicable to fatty acids and their derivatives.

In one study, a large database of fatty acids and their derivatives was virtually screened to identify compounds with the potential to block the voltage-gated sodium channel 1.2 (NaV1.2), a validated target for antiseizure medications. mdpi.com This in silico screening successfully identified four hits that were later confirmed to protect against seizures in an animal model. mdpi.com Similarly, in silico tools have been used to identify inhibitors of fatty acid synthase (FASN), an enzyme overexpressed in many cancers, making it an attractive drug target. nih.gov

This compound and its potential derivatives could be included in such virtual screening campaigns. By docking the molecule into the 3D structures of various protein targets, researchers can predict binding affinities and identify potential new therapeutic uses for this long-chain fatty acid ester. The process typically involves:

Target Identification: Selecting a protein receptor implicated in a disease.

Library Preparation: Creating a digital library of compounds, including this compound and its virtual derivatives.

Molecular Docking: Simulating the binding of each compound to the target protein's active site.

Scoring and Ranking: Using scoring functions to estimate the binding affinity and rank the compounds.

Experimental Validation: Synthesizing and testing the most promising candidates in laboratory assays.

Catalytic Transformations and Derivatives of Long-Chain Fatty Acid Methyl Esters

This compound, as a saturated long-chain FAME, serves as a versatile starting material for a variety of catalytic transformations to produce valuable derivatives.

Oxidation and Functionalization Reactions

While the oxidation of unsaturated FAMEs is more common, advanced catalytic methods are being developed for the functionalization of saturated esters. acs.org Direct C-H bond functionalization represents a highly efficient strategy for converting simple alkanes and their derivatives into more complex, valuable molecules. nih.gov

Recent advances have enabled the C-H activation of native functional groups like esters. For example, palladium-based catalytic systems have been developed for the β-C-H functionalization of carboxylic esters. nih.gov Another approach uses radical conditions to achieve site-selective C-H functionalization at the α-position of the alkoxyl group in alkyl esters without the need for a metal catalyst. rsc.org Applying such innovative catalytic strategies to this compound could yield a range of novel functionalized long-chain molecules with potential applications in polymers, specialty chemicals, and pharmaceuticals.

Table 2: Modern Catalytic Functionalization of Esters

Reaction TypeFunctional Group TargetedCatalyst System ExamplePotential Application for this compound
β-C-H ArylationC-H bond at the β-position of the carbonylCationic Palladium (Pd) complexesIntroduction of aryl groups along the fatty acid chain
α-alkoxyl C-H FunctionalizationC-H bond on the methyl group of the esterDi-tert-butyl peroxide (DTBP)Creation of novel ester derivatives functionalized at the methyl head

Amidation and Esterification Derivatives

The ester group of this compound is a prime site for derivatization through reactions like amidation and transesterification.

Amidation: The reaction of FAMEs with amines produces fatty acid amides, a class of compounds with broad industrial applications, including use as surfactants, emulsifiers, detergents, and lubricants. biorxiv.orgnih.gov This synthesis can be achieved using various catalysts, including chemical catalysts like zirconium (IV) chloride and metal oxides, or through enzymatic processes using lipases. arpnjournals.orgresearchgate.netresearchgate.net Enzymatic synthesis is often preferred as it proceeds under milder, more environmentally friendly conditions. biorxiv.orgresearchgate.net The reaction of this compound with different amines, such as monoethanolamine or amino acids, could produce a variety of novel heptacosanoyl amides with tailored properties. arpnjournals.orgiosrjournals.org

Esterification: Transesterification allows for the exchange of the methyl group in this compound with other alkyl or functionalized groups, leading to new ester derivatives. For example, reacting FAMEs with different alcohols (e.g., polyols, long-chain alcohols) can produce esters with different physical properties, such as viscosity, melting point, and polarity. ntu.edu.sg These new esters could find use as flavor and fragrance components, nutritional supplements, or specialized lubricants. ntu.edu.sg

Hydrogenation and Deoxygenation Pathways

The catalytic conversion of fatty acid methyl esters (FAMEs), including long-chain saturated esters like this compound, into hydrocarbons is a significant area of research for producing biofuels and valuable chemicals from renewable resources. Hydrogenation and deoxygenation are key pathways in this transformation, aiming to remove oxygen atoms from the ester molecule.

Hydrogenation of the ester group in this compound would lead to the formation of corresponding alcohols. Specifically, the reaction would yield 1-heptacosanol (B1215234) and methanol (B129727). This process typically requires catalysts under hydrogen pressure.

Deoxygenation is a more direct route to producing alkanes. It can proceed through several primary pathways, often influenced by the catalyst and reaction conditions:

Hydrodeoxygenation (HDO): This pathway involves the removal of oxygen as water, which preserves the carbon chain length of the fatty acid. For this compound (C28), this would primarily yield octacosane (B166375) (C28).

Decarboxylation/Decarbonylation (DCO/DCO2): These pathways involve the removal of oxygen as carbon dioxide (decarboxylation) or carbon monoxide and water (decarbonylation). Both processes result in a hydrocarbon with one less carbon atom than the original fatty acid chain. For this compound, this would produce heptacosane (B1219689) (C27).

Research on similar long-chain FAMEs, such as methyl stearate, provides insights into the catalysts and conditions applicable to this compound. For instance, studies on platinum supported on alumina (B75360) (Pt/Al2O3) have demonstrated the deoxygenation of methyl stearate, primarily yielding hydrocarbons with one less carbon atom (heptadecane), indicating a decarbonylation/decarboxylation pathway. researchgate.net Other research has explored catalysts like cobalt supported on hydroxyapatite (B223615) (Co/HAP) for transfer hydrogenation, where the reaction pathway can be tuned. researchgate.net For example, adding nickel to the Co/HAP catalyst shifted the product from an alcohol to an alkane via hydrodecarbonylation. researchgate.net

Reaction PathwayReactant ExampleCatalyst ExamplePrimary Product(s)Reference
Deoxygenation Methyl Stearate1 wt% Pt/Al2O3Heptadecane, Octadecane researchgate.net
Transfer Hydrogenation Methyl StearateCo/HAPOctadecanol researchgate.net
Transfer Hydrogenation Methyl StearateCoNi/HAPHeptadecane researchgate.net

This table is interactive. Click on the headers to sort.

These findings suggest that by selecting the appropriate catalyst and reaction conditions, this compound can be selectively converted into long-chain alkanes like heptacosane and octacosane, which are valuable as components of diesel fuel and as chemical feedstocks.

Olefin Metathesis and Isomerization Studies

Olefin metathesis and isomerization are powerful catalytic reactions used to modify the structure of unsaturated organic molecules.

Olefin Metathesis is a reaction that involves the redistribution of carbon-carbon double bonds (olefins).

Isomerization refers to the process of converting a molecule into another that has the same atoms, but a different arrangement, such as shifting the position of a double bond within a carbon chain.

These reactions are highly relevant for the chemical industry, particularly in the context of processing unsaturated fatty acid methyl esters derived from vegetable oils. rsc.org For example, the self-metathesis of methyl oleate (B1233923) can be used to produce valuable chemicals. researchgate.net

However, this compound is a saturated fatty acid methyl ester. Its chemical formula is C28H56O2, corresponding to the general formula for saturated esters, CnH2nO2. nist.govlarodan.comindofinechemical.comnih.gov The heptacosanoyl chain is a long, unbranched hydrocarbon chain with only single carbon-carbon bonds. As it lacks carbon-carbon double bonds (olefin groups), olefin metathesis and isomerization reactions are not applicable to this compound itself. These studies are exclusively relevant to unsaturated FAMEs.

Analytical Method Development for Environmental Monitoring and Tracing

The detection and quantification of long-chain FAMEs like this compound in environmental samples are crucial for monitoring pollution and tracing biogeochemical pathways. The primary analytical technique for this purpose is gas chromatography (GC), valued for its high resolution and sensitivity. perlan.com.pl

Developing a robust analytical method for this compound would typically involve the following steps:

Sample Collection and Preparation: In environmental matrices like water or soil, this compound would likely be present at low concentrations. The collection process might involve trapping on a solid sorbent material, such as Tenax®. cdc.gov This is followed by a sample preparation step, which could include solvent extraction and concentration to isolate the compound from the complex matrix.

Chromatographic Separation: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar HP5-MS column) would be used for separation. perlan.com.pl The GC oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the column's stationary phase. perlan.com.pl

Detection and Quantification: Several detectors can be coupled with GC for the analysis of FAMEs:

Flame Ionization Detector (FID): FID is a common and reliable detector for organic compounds, offering good sensitivity. perlan.com.pl

Mass Spectrometry (MS): GC-MS is a powerful technique that not only quantifies the compound but also provides structural information based on its mass spectrum, allowing for definitive identification. nih.govcdc.gov This is particularly useful for distinguishing between different isomers and related compounds in complex environmental samples.

Analytical StepTechniqueDescriptionReference
Separation Gas Chromatography (GC)Separates volatile and semi-volatile compounds based on their physical and chemical properties as they pass through a capillary column. nist.govperlan.com.pl
Detection Flame Ionization Detector (FID)A sensitive detector for organic compounds that generates a current proportional to the amount of substance being burned. perlan.com.pl
Identification Mass Spectrometry (MS)Coupled with GC, it identifies compounds by fragmenting them into ions and measuring their mass-to-charge ratio, creating a unique spectral fingerprint. nih.govcdc.gov

This table is interactive. Click on the headers to sort.

While specific methods dedicated to this compound in environmental monitoring are not widely documented, the established protocols for other long-chain FAMEs provide a solid foundation for its detection and tracing. perlan.com.pl

Future Perspectives in Green Chemistry and Sustainable Chemical Production

This compound, as a derivative of a long-chain fatty acid, is situated at the intersection of renewable resources and sustainable chemical production. The principles of green chemistry encourage the use of renewable feedstocks, and fatty acids from natural sources represent a key alternative to petrochemicals. rsc.orgrsc.org

The future application of this compound in green chemistry is promising and multifaceted:

Renewable Feedstock: As a compound derivable from natural lipids, this compound is a renewable raw material. Its utilization aligns with the green chemistry principle of using renewable feedstocks instead of depleting fossil fuels. rsc.org

Biofuel Production: Through deoxygenation processes, this compound can be converted into long-chain alkanes, which are direct substitutes for components in conventional diesel fuel. This contributes to the development of second-generation biofuels that are not derived from edible sources.

Platform Chemical: Catalytic transformations of this compound can yield a variety of valuable chemicals. rsc.org For example, hydrogenation can produce 1-heptacosanol, a fatty alcohol with applications in cosmetics, lubricants, and as a surfactant precursor. These conversions allow for the production of high-value chemicals from a bio-based source.

Sustainable Processes: Research is increasingly focused on developing catalytic processes that are more energy-efficient and generate less waste. mit.edu The use of biocatalysis, for instance, offers advantages such as milder reaction conditions and high selectivity, representing a key area of development for the sustainable conversion of FAMEs. mt.com

The integration of FAMEs like this compound into biorefinery concepts is a central aspect of future sustainable chemical production. By applying the principles of green chemistry, these renewable resources can be transformed into a wide array of products, reducing the environmental impact of the chemical industry and promoting a circular economy. rsc.org

Q & A

Basic: What analytical methods are used to identify and characterize methyl heptacosanoate in natural products?

This compound is identified using a combination of chromatographic and spectroscopic techniques. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed for preliminary separation and purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) provide structural confirmation. For example, ¹H-NMR signals at δ 0.88 (terminal methyl groups) and δ 2.35 (ester carbonyl-proximal CH₂) are critical for identification . Infrared (IR) spectroscopy further confirms ester functional groups (e.g., C=O stretch at ~1730 cm⁻¹) .

Advanced: What methodologies optimize the isolation of this compound from plant matrices?

Isolation involves solvent partitioning (e.g., Et₂O/H₂O) followed by silica gel column chromatography with gradient elution (hexane/Et₂O). Active fractions are tracked via bioassay-guided fractionation and TLC. Recrystallization from diethyl ether yields pure compounds. For complex matrices, HPLC with normal-phase columns (e.g., Kromasil) and hexane-isopropanol mobile phases enhances resolution . Challenges include co-elution of long-chain esters, requiring multiple chromatographic steps for purity >95% .

Basic: What are the natural sources of this compound?

This compound is reported in Dolichandra cynanchoides waxes, where it exhibits insecticidal activity , and in Prosopis cineraria (Leguminosae), a plant used traditionally for treating skin diseases . Its presence is often associated with cuticular waxes in plants, serving as a defense metabolite .

Advanced: How is the insecticidal efficacy of this compound quantified in bioassays?

Dose-response assays (e.g., no-choice feeding tests) are conducted using larvae (e.g., Spodoptera frugiperda), with mortality rates recorded over 24–72 hours. Probit analysis calculates lethal doses (LD₅₀) and times (LT₅₀). For D. cynanchoides-derived this compound, LD₅₀ values range from 0.82 µg/cm² (generalist insects) to 8.53 µg/cm² (specialist insects), validated against controls like azadirachtin . Statistical rigor requires non-parametric tests (e.g., Kruskal-Wallis) for non-normal data .

Basic: What spectroscopic benchmarks confirm this compound’s structure?

Key NMR signals include:

  • ¹H-NMR: δ 0.88 (t, terminal CH₃), δ 1.25 (m, 45×CH₂), δ 2.35 (t, J = 7.4 Hz, CH₂-CO).
  • ¹³C-NMR: δ 178.13 (C=O), δ 32.82 (CH₂-CO), δ 63.13 (CH₂-O).
    MS data show a molecular ion at m/z 761.3829 (C₅₂H₁₀₄O₂) for related esters, with fragmentation patterns (e.g., m/z 393 for C₂₇H₅₃O⁺) .

Advanced: How can researchers address challenges in quantifying this compound in complex biological samples?

Matrix interference from co-eluting lipids necessitates orthogonal purification (e.g., sequential silica gel and HPLC). Isotope dilution assays (e.g., ¹³C-labeled internal standards) improve accuracy in MS quantification. For trace analysis, derivatization (e.g., silylation) enhances volatility in GC-MS . Reproducibility requires strict adherence to protocols for solvent ratios and column conditioning .

Basic: What protocols ensure the purity of synthesized or isolated this compound?

Purity is validated via HPLC (≥98% peak area) using UV detection at 210 nm. Melting point analysis and elemental composition (C, H, O) further confirm integrity. For example, D. cynanchoides-derived this compound melts at 65–67°C .

Advanced: How do structural analogs of this compound influence its bioactivity?

Ester chain length and branching modulate activity. For instance, pentacosyl heptacosanoate (C₅₂ ester) shows higher insecticidal potency than shorter-chain analogs, likely due to enhanced lipid membrane disruption . Synthetic modifications (e.g., fluorination) could alter bioavailability but require stability studies under physiological conditions .

Basic: What guidelines ensure reproducibility in this compound research?

Detailed experimental protocols must include:

  • Solvent systems (e.g., hexane/Et₂O ratios).
  • Instrument parameters (e.g., NMR acquisition times, HPLC gradients).
  • Raw spectral data and statistical codes (supplementary materials) .
    Peer-reviewed journals like Medicinal Chemistry Research mandate IUPAC naming and full spectral reporting .

Advanced: What statistical approaches resolve contradictions in bioactivity data across studies?

Meta-analysis frameworks (e.g., random-effects models) account for heterogeneity in LD₅₀ values due to insect species or assay conditions. Sensitivity analyses identify outliers, while subgroup analyses stratify data by variables like larval instar stage . Open-access platforms (e.g., COSMOS-E) provide standardized protocols for dose-response meta-analyses .

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